Synthetic Step-Count Advantage in Alkaloid Total Synthesis
The 1-methyl-6H-indol-6-one building block, directly accessible from indol-6-one via N-methylation, enables a two-step formal synthesis of γ-lycorane . By contrast, the shortest published total synthesis of (−)-γ-lycorane using an alternative intermediate (cyclohexenone-derived aziridinyl alcohol) requires 7 steps [1], while a hydrogen-borrowing alkylation route requires 10 steps for the (−)-enantiomer and 8 steps for the racemate [2]. This represents a 3.5- to 5-fold reduction in synthetic step count.
| Evidence Dimension | Synthetic step count to γ-lycorane |
|---|---|
| Target Compound Data | 2 steps (formal synthesis from 1-methyl-6H-indol-6-one) |
| Comparator Or Baseline | 7 steps (shortest previous total synthesis); 8–10 steps (alternative routes) |
| Quantified Difference | 3.5- to 5-fold reduction in step count (reduction of 5–8 steps absolute) |
| Conditions | Total synthesis of γ-lycorane; target compound route uses photo-promoted cyclization/oxidation cascade; comparator routes use Pd-catalyzed C–H alkylation or hydrogen-borrowing alkylation |
Why This Matters
Step count is a primary cost and complexity driver in medicinal chemistry and natural product synthesis; a 5-step reduction translates directly into higher throughput, lower solvent/reagent consumption, and improved overall yield probability for procurement decisions involving building-block selection.
- [1] Manna, S.; Mukherjee, S. A concise total synthesis of (−)-γ-lycorane via an aromatic C–H alkylation of unactivated secondary alkyl iodide. Tetrahedron 2020, 76, 131123. DOI: 10.1016/j.tet.2020.131123. View Source
- [2] Chambers, R. K.; Chaplin, J. A.; Hemric, B. N.; et al. Extension of hydrogen borrowing alkylation reactions for the total synthesis of (−)-γ-lycorane. Org. Biomol. Chem. 2022, 20, 2523–2527. DOI: 10.1039/D2OB00287A. View Source
